Cas no 171205-17-7 (N-Methylquipazine dimaleate)

N-Methylquipazine dimaleate structure
N-Methylquipazine dimaleate structure
Product Name:N-Methylquipazine dimaleate
CAS-nummer:171205-17-7
MF:C22H25N3O8
MW:459.449206113815
CID:2089691
PubChem ID:11957670
Update Time:2025-07-02

N-Methylquipazine dimaleate Chemische en fysische eigenschappen

Naam en identificatie

    • N-Methylquipazine dimaleate
    • CHEMBL1410748
    • 3HE4V6NQ2I
    • Quinoline, 2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:2)
    • DTXSID9042623
    • Quinoline, 2-(4-methyl-1-piperazinyl)-, (2Z)-2-butenedioate (1:2)
    • CHEBI:64162
    • 2-[1-(4-Methyl)-piperazinyl]quinoline dimaleate
    • 2-(4-Methyl-1-piperazinyl)quinoline Dimaleate; 1-(2-Quinolyl)-4-methylpiperazine Dimaleate; 2-(4-Methylpiperazin-1-yl)quinoline Dimaleate; N-Methylquipazine Dimaleate;
    • DTXCID7022623
    • Q27133085
    • J-017159
    • UNII-3HE4V6NQ2I
    • N-Methylquipazine dimaleate salt
    • 2-(1-N-Methylpiperazinyl)quinolinedimaleate
    • 2-[1-(4-Methyl)piperazinyl]quinoline dimaleate salt
    • 2-(4-methylpiperazin-1-yl)quinoline dimaleate
    • 2-(1-N-Methylpiperazinyl)quinoline dimaleate
    • EU-0101000
    • NCGC00094294-01
    • SR-01000075176-3
    • N-Methylquipazine dimaleate salt, solid
    • 2-(4-methylpiperazin-1-yl)quinoline di((2Z)-but-2-enedioate)
    • HMS3411E18
    • HMS3675E18
    • SR-01000075176-1
    • 2-(4-methylpiperazin-1-yl)quinoline di[(2Z)-but-2-enedioate]
    • Q-107
    • (Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline
    • QUINOLINE,2-(4-METHYL-1-PIPERAZINYL)-
    • SR-01000075176
    • 171205-17-7
    • MFCD00153869
    • AKOS024458564
    • Inchi: 1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
    • InChI-sleutel: HNSITEGFVDCKMF-SPIKMXEPSA-N
    • LACHT: OC(/C=C\C(=O)O)=O.OC(/C=C\C(=O)O)=O.N1(C2C=CC3C=CC=CC=3N=2)CCN(C)CC1

Berekende eigenschappen

  • Exacte massa: 459.16416476g/mol
  • Monoisotopische massa: 459.16416476g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 5
  • Complexiteit: 367
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 169Ų

N-Methylquipazine dimaleate Prijsmeer >>

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